2-((5-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide
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Description
2-((5-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C20H27N5O3S2 and its molecular weight is 449.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
A variety of novel 1,3,4-thiadiazole amide compounds containing piperazine have been synthesized, displaying inhibitory effects against certain bacterial strains and demonstrating potential antiviral activity (Xia, 2015). Another study synthesized benzodifuranyl derivatives, including structures with piperazine and thiadiazole, showing significant anti-inflammatory and analgesic activities, and selective inhibition on COX-2 enzyme (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anticancer Potential
Compounds derived from 2-chloroacetyl piperazin-1-yl showed significant antimicrobial and anticancer activities, with some demonstrating good docking scores, indicating potential as lead compounds for drug development (Mehta et al., 2019). Piperazine-based 2-benzothiazolylimino-4-thiazolidinones have been prepared, showing promising antimicrobial properties against both bacterial and fungal pathogens (Patel & Park, 2015).
Novel Scaffolds and Surfactants
Research has also focused on synthesizing novel scaffolds for nonionic surfactants containing piperazine, evaluated for antimicrobial activities, showcasing the versatility of these compounds in chemical synthesis and potential applications in biological systems (Abdelmajeid, Amine, & Hassan, 2017).
DNA Binding and Anticancer Studies
1,3,4-Thiadiazole derivatives of ibuprofen and ciprofloxacin have been synthesized, with studies indicating significant DNA binding capabilities and anticancer activities, particularly against hepatocellular carcinoma cell lines (Farooqi et al., 2018).
Properties
IUPAC Name |
N-methyl-2-[[5-[4-[2-(4-propan-2-ylphenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S2/c1-14(2)15-4-6-16(7-5-15)28-12-18(27)24-8-10-25(11-9-24)19-22-23-20(30-19)29-13-17(26)21-3/h4-7,14H,8-13H2,1-3H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFFHBLWKGWGSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.